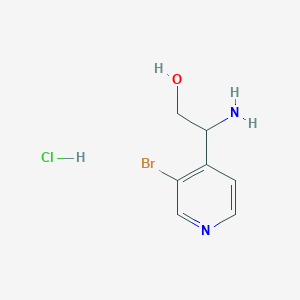
2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride is a chemical compound with the molecular formula C7H10BrClN2O It is a derivative of ethanolamine, where the amino group is substituted with a 3-bromopyridin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride typically involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[(3-Bromopyridin-2-yl)amino]ethanol
- 4-Bromopyridine
- 2-Bromopyridine-4-carboxylic acid
Uniqueness
2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H10BrClN2O |
|---|---|
分子量 |
253.52 g/mol |
IUPAC名 |
2-amino-2-(3-bromopyridin-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-3-10-2-1-5(6)7(9)4-11;/h1-3,7,11H,4,9H2;1H |
InChIキー |
LHGLDESEAYAZQH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(CO)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
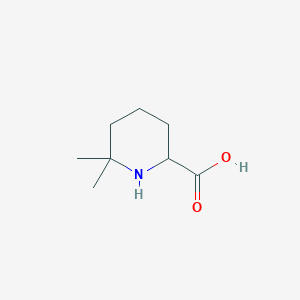
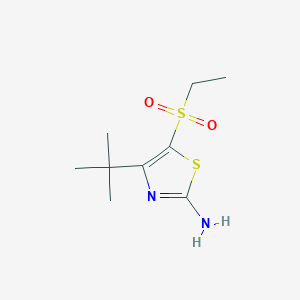
![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)
![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)

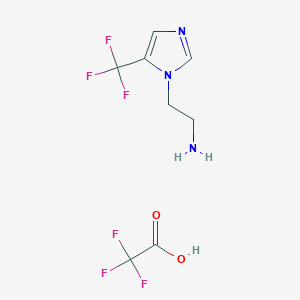
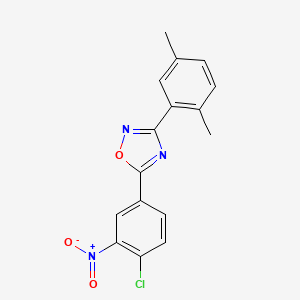
![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)

